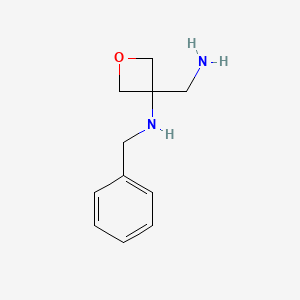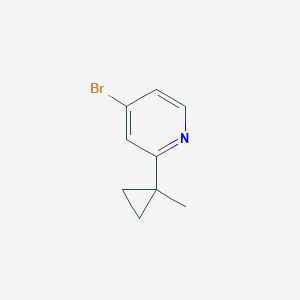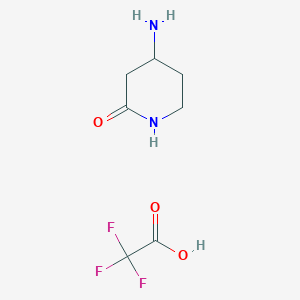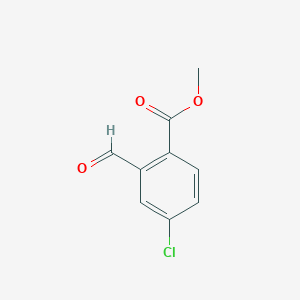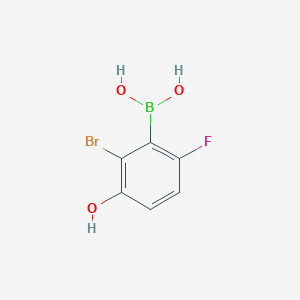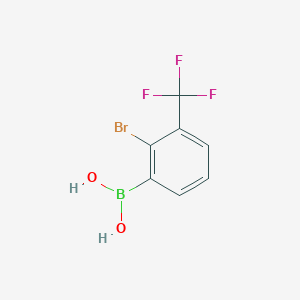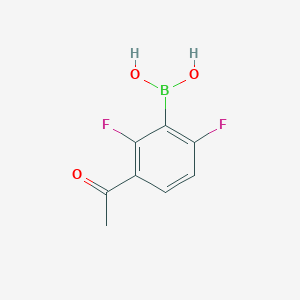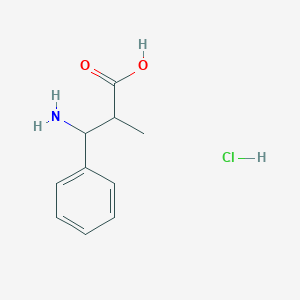
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride
Overview
Description
“3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular weight of 215.68 . It is also known as 2-methyl-3-phenyl-beta-alanine hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, amidoalkylation of the lithium enolate of (4 S,5 R)-4-methyl-5-phenyl-3- (phenylacetyl)oxazolidin-2-one 5 by 1- (N -benzyloxycarbonylaminomethyl)benzotriazole 2c, followed by cleavage of the oxazolidinone chiral auxiliary and of the N -benzyloxycarbonyl group, gave ®- (+)-3-amino-2-phenylpropanoic acid 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Scientific Research Applications
Cross-Coupling of C–H Bonds
Wan et al. (2013) developed a method for the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives. They utilized a unique combination of a U-shaped template and a mono-protected amino acid ligand, essential for successful cross-coupling of C–H bonds with organoborons. This approach may have implications for the modification and functionalization of similar compounds including 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (Wan, L., Dastbaravardeh, N., Li, G., & Yu, J., 2013).
Synthesis of β-hydroxy-α-amino Acids
Davies et al. (2013) discussed the synthesis of both diastereoisomers of various β-hydroxy-α-amino acids, including 2-amino-3-hydroxy-3-phenylpropanoic acid. Their approach involved enantiopure α-hydroxy-β-amino esters, which were later converted to the corresponding aziridines and then underwent ring-opening reactions. This research indicates potential pathways for synthesizing derivatives of this compound (Davies, S., Fletcher, A. M., Frost, A. B., Lee, J. A., Roberts, P. M., & Thomson, J. E., 2013).
Preparation of Optically Active Amino Acids
Shiraiwa et al. (2006) explored the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolutions. They utilized various techniques like preferential crystallization, showing a method to obtain enantiomerically pure forms of similar compounds, potentially including this compound (Shiraiwa, T., Kawashima, Y., Ikaritani, A., Suganuma, Y., & Saijoh, R., 2006).
Chemo-Enzymatic Routes in Synthesis
Zhao et al. (2014) reported a chemo-enzymatic method for preparing (S)-3-Hydroxy-3-phenylpropanoic acid, a compound similar to this compound. Their method involved the use of Porcine pancreas lipase as a biocatalyst, indicating the potential of biocatalysis in the synthesis of similar amino acid derivatives (Zhao, Y., Ma, H. R., Fu, Z., & Zhang, G., 2014).
Synthesis and Complexation Studies
Brown et al. (1993) conducted a study on the complexation of various acids, including (RS)–2-phenylpropanoic acids, with β-cyclodextrin. Their findings on the stability constants and chiral discrimination could provide insights into the complexation behavior of similar compounds like this compound (Brown, S. E., Coates, J., Duckworth, P., Lincoln, S., Easton, C., & May, B., 1993).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVTRMGOUQUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


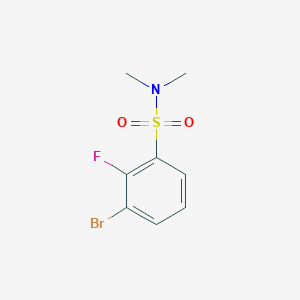

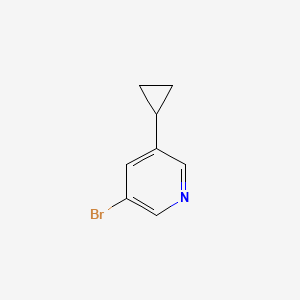
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
